molecular formula C6H9F2NO B2510786 3,3-Difluoro-6-methylpiperidin-2-one CAS No. 2138510-27-5

3,3-Difluoro-6-methylpiperidin-2-one

Cat. No.: B2510786
CAS No.: 2138510-27-5
M. Wt: 149.141
InChI Key: WVMVYOZWXBWHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-6-methylpiperidin-2-one is an organic compound with the molecular formula C6H9F2NO and a molecular weight of 149.14 g/mol It is a derivative of piperidinone, characterized by the presence of two fluorine atoms and a methyl group on the piperidine ring

Preparation Methods

The synthesis of 3,3-Difluoro-6-methylpiperidin-2-one typically involves the fluorination of 6-methylpiperidin-2-one. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the piperidine ring .

Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to produce the compound in larger quantities while maintaining high purity and yield.

Chemical Reactions Analysis

3,3-Difluoro-6-methylpiperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Difluoro-6-methylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-6-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule. For instance, in medicinal chemistry, the compound may inhibit or modulate the activity of enzymes involved in neurological pathways .

Comparison with Similar Compounds

3,3-Difluoro-6-methylpiperidin-2-one can be compared with other fluorinated piperidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3,3-difluoro-6-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c1-4-2-3-6(7,8)5(10)9-4/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMVYOZWXBWHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)N1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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